3,3-Diethoxy-1-propyne finds application as a precursor in the synthesis of various organic compounds. One notable example is the preparation of 3-boronoacrolein pinacolate, a versatile building block for further organic transformations []. This compound serves as a valuable intermediate in the synthesis of heterocycles and other complex molecules [, ]. Additionally, 3,3-diethoxy-1-propyne can be used in the synthesis of (E)-3-(tributylstannyl)-2-propenal, another important building block for organic synthesis [].
3,3-Diethoxy-1-propyne is an organosilicon compound with the molecular formula and a CAS Registry Number of 10160-87-9. This compound is characterized by its alkyne functional group and two ethoxy groups attached to the third carbon of the propyne chain. It is recognized for its reactivity and serves as an important building block in organic synthesis, particularly in carbohydrate chemistry and the preparation of complex organic molecules .
3,3-Diethoxy-1-propyne itself does not have a known biological mechanism of action. Its primary function is as a synthetic intermediate for the production of other compounds that may have biological activity.
3,3-Diethoxy-1-propyne is a flammable liquid []. Detailed safety information is not widely available, but standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.
Several methods exist for synthesizing 3,3-Diethoxy-1-propyne:
3,3-Diethoxy-1-propyne finds applications primarily in:
Several compounds share structural similarities with 3,3-Diethoxy-1-propyne. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Propargylaldehyde Diethyl Acetal | C7H12O2 | A tautomer from which 3,3-Diethoxy-1-propyne can be derived. |
| 2-Methyl-1-butyne | C5H10 | A simpler alkyne lacking ethoxy groups; less reactive than 3,3-Diethoxy-1-propyne. |
| 2-Ethoxypropene | C5H10O | Similar ethoxy substitution but lacks the alkyne functionality. |
| 1-Propyne | C3H4 | A basic alkyne without substituents; serves as a comparison for reactivity. |
The presence of two ethoxy groups in 3,3-Diethoxy-1-propyne enhances its reactivity and versatility compared to simpler alkynes or ethers. Its unique structure allows it to participate in a variety of
Flammable;Irritant